4-(2-hydroxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
Overview
Description
2-(2-hydroxyphenyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one core with various substituents such as a hydroxyphenyl group, a methoxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination of thiophene derivatives followed by lithiation and subsequent reaction with various electrophiles . The key steps include:
- Bromination of thiophene to form 3-bromothiophene-2-carbaldehyde.
- Conversion of the aldehyde to the corresponding nitrile.
- Reaction with ethyl 2-sulfanylacetate or 2-sulfanylacetamide to form thienothiophenes.
- Cyclization with triethyl orthoformate to yield the final thienopyrimidinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the pyrimidinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the thienopyrimidinone core .
Scientific Research Applications
2-(2-hydroxyphenyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitubercular agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s heterocyclic structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an antibacterial agent . The exact pathways and molecular targets are still under investigation, but its structure suggests it can form stable complexes with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one: A similar compound without the hydroxyphenyl and methoxymethyl substituents.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Compounds with a simpler thienopyrimidinone core.
Pyrido[3’,2’4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine: A related compound with a triazole ring fused to the thienopyrimidinone core.
Uniqueness
The uniqueness of 2-(2-hydroxyphenyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its potential for hydrogen bonding, while the methoxymethyl group increases its lipophilicity, potentially improving its bioavailability .
Properties
IUPAC Name |
4-(2-hydroxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-9-7-10(8-24-2)13-14-15(25-18(13)19-9)17(23)21-16(20-14)11-5-3-4-6-12(11)22/h3-7,16,20,22H,8H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWJALJJJXKAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4O)SC2=N1)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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